molecular formula C8H8N2S2 B2915495 Benzene-1,2-dithiocarboxamide CAS No. 7709-83-3

Benzene-1,2-dithiocarboxamide

Cat. No. B2915495
CAS RN: 7709-83-3
M. Wt: 196.29
InChI Key: RNZZFZUWWAYMDS-UHFFFAOYSA-N
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Description

Benzene-1,2-dithiocarboxamide , also known as benzene-1,2-bis(carbothioamide) , has the empirical formula C₈H₈N₂S₂ and a molecular weight of 196.29 g/mol . It is a solid compound with the following structural formula: NC(C₁=CS)C₂=CC=CC=C₂C(N)=S . This compound was originally part of the Alfa Aesar product portfolio and is now available under the Thermo Scientific brand .

properties

IUPAC Name

benzene-1,2-dicarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S2/c9-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H,(H2,9,11)(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZZFZUWWAYMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=S)N)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene-1,2-dithiocarboxamide

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